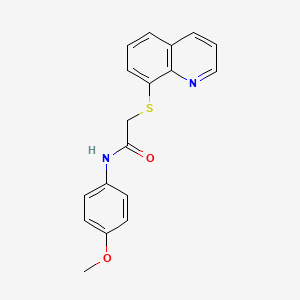

N-(4-METHOXYPHENYL)-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-22-15-9-7-14(8-10-15)20-17(21)12-23-16-6-2-4-13-5-3-11-19-18(13)16/h2-11H,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDUWUYJGVIVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with acetic anhydride to form N-(4-methoxyphenyl)acetamide.

Synthesis of the Quinolinylsulfanyl Intermediate: This step involves the reaction of 8-mercaptoquinoline with an appropriate halogenated acetamide to form 2-(quinolin-8-ylsulfanyl)acetamide.

Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the quinolinylsulfanyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the acetamide group.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced quinoline derivatives, reduced acetamide derivatives

Substitution: Various substituted methoxyphenyl derivatives

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinoline derivatives, including N-(4-Methoxyphenyl)-2-(quinolin-8-ylsulfanyl)acetamide. The mechanisms through which these compounds exert their effects include:

- Inhibition of Tyrosine Kinases : Quinoline derivatives have been shown to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced proliferation and survival of cancer cells .

- Induction of Apoptosis : Compounds like this compound can induce apoptosis in cancer cells, promoting programmed cell death and potentially reducing tumor size .

- Selective Targeting : Research indicates that quinoxaline scaffolds, related to quinoline derivatives, can selectively target cancerous cells while sparing normal cells, enhancing their therapeutic index .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various quinoxaline derivatives against human cancer cell lines such as HCT-116 and MCF-7. The results showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative activity .

- Mechanistic Insights : Another investigation demonstrated that quinoxaline derivatives could inhibit c-MET kinase and tubulin polymerization, further elucidating their potential as anticancer agents through multiple pathways .

Antimicrobial Properties

Quinoline derivatives have also been explored for their antimicrobial effects. The structure of this compound suggests potential activity against bacterial and fungal pathogens.

Research Findings

- A study on triazole hybrids indicated that similar quinoline structures possess antitubercular activity by inhibiting the InhA enzyme, a target in tuberculosis treatment . This suggests that this compound may also exhibit similar properties.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents on the quinoline ring can modulate its biological activity:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-(QUINOLIN-8-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Implications of Structural Variations

The sulfur atom in the sulfanyl group may enhance reactivity toward oxidation or nucleophilic substitution.

Biological Activity: Halogenated phenyl groups (as in the analog) are often associated with enhanced membrane permeability and antimicrobial activity. Quinoline derivatives are known for intercalation with DNA or enzyme inhibition, suggesting divergent mechanisms of action compared to the chloro-fluoro analog.

Synthetic Complexity: The sulfanyl-quinoline linkage in the target compound may require specialized synthetic routes, such as thiol-ene coupling, whereas the analog’s synthesis likely involves straightforward amidation.

Research Findings and Methodological Considerations

- Structural Analysis : The use of SHELX for crystallographic refinement is well-documented for analogous compounds . The target compound’s hypothesized planar structure could facilitate packing in crystal lattices, similar to halogenated acetamides.

Biological Activity

N-(4-Methoxyphenyl)-2-(quinolin-8-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications based on diverse scientific literature.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of quinoline have been shown to induce apoptosis in cancer cells. A study highlighted that certain quinazoline derivatives demonstrated an EC50 of 2 nM in inducing apoptosis, suggesting strong potential for similar compounds .

Table 1: Summary of Anticancer Activities

| Compound Name | EC50 (nM) | Target Cancer Type |

|---|---|---|

| N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine | 2 | Breast Cancer (MX-1 model) |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular pathways. Similar compounds have been noted to inhibit key kinases involved in cell proliferation and survival, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxy group and the quinoline structure can significantly affect biological activity. For example, the presence of electron-donating groups like methoxy enhances anticancer activity by improving solubility and bioavailability .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy Group Presence | Increases solubility and potency |

| Quinoline Substituents | Alters binding affinity to targets |

| Acetamide Linkage | Essential for maintaining biological activity |

Case Studies

In one notable study, a series of quinazoline derivatives were synthesized and tested for their anticancer properties. The results showed that compounds with similar structural features to this compound demonstrated significant inhibition against various cancer cell lines, showcasing their potential as therapeutic agents .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(4-methoxyphenyl)-2-(quinolin-8-ylsulfanyl)acetamide?

Methodological Answer:

The synthesis of this compound can be optimized using a two-step approach:

Sulfanyl linkage formation: React 8-mercaptoquinoline with a bromoacetamide intermediate (e.g., N-(4-methoxyphenyl)-2-bromoacetamide) in a polar aprotic solvent (e.g., DMF) under nitrogen, using a base like triethylamine to facilitate thioether bond formation .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product.

Supporting Data (Analogous Compounds):

| Compound Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Quinazoline-sulfonyl acetamide | 50–80 | DMF, triethylamine, 60°C | |

| Flavone-acetamide derivatives | 25–75 | THF, K₂CO₃, reflux |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key characterization methods include:

- ¹H/¹³C NMR: Confirm regiochemistry of the quinoline-sulfanyl group and methoxyphenyl substitution. For example, the quinoline C8 proton typically appears as a doublet near δ 8.9–9.1 ppm .

- XRPD (X-ray Powder Diffraction): Assess crystallinity and polymorphic forms, especially if salt derivatives are synthesized .

- HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₈H₁₆N₂O₂S: 332.09) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies often arise from variations in:

- Cell line specificity: Use standardized cell lines (e.g., MCF-7 for breast cancer) and validate with clonogenic assays alongside MTT to distinguish cytostatic vs. cytotoxic effects .

- Compound stability: Perform stability studies (e.g., TGA/DSC) to rule out degradation under assay conditions. For instance, sulfanyl groups may oxidize in aqueous media, reducing activity .

- Dose-response normalization: Compare IC₅₀ values using Hill slope analysis to account for assay sensitivity differences .

Example Data Contradiction Analysis:

| Study | Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|---|

| A | HCT-116 | 12.3 | MTT assay, 48h incubation |

| B | HCT-116 | 28.7 | SRB assay, 72h incubation |

Resolution: Prolonged incubation in Study B may induce metabolic stress, altering results. Re-test with matched protocols .

Advanced: What strategies improve the solubility and pharmacokinetic profile of this compound?

Methodological Answer:

- Salt formation: Synthesize hydrochloride or phosphate salts to enhance aqueous solubility. For example, quinoline sulfonamide salts show 3–5x solubility improvements in PBS (pH 7.4) .

- Prodrug design: Introduce hydrolyzable groups (e.g., acetylated methoxyphenyl) to increase lipophilicity for BBB penetration, followed by enzymatic cleavage in vivo .

- Nanoparticle encapsulation: Use PLGA-based nanoparticles to improve bioavailability, as demonstrated for similar acetamide derivatives .

Salt Form Optimization Data (Analogous):

| Salt Type | Solubility (mg/mL) | Stability (t₁/₂, days) |

|---|---|---|

| Free base | 0.15 | 7 |

| Hydrochloride | 0.82 | 30 |

| Phosphate | 1.12 | 45 |

Advanced: What mechanistic studies are recommended to elucidate its multi-target potential?

Methodological Answer:

- Kinase profiling: Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays. Quinoline derivatives often inhibit tyrosine kinases .

- Transcriptomics: Treat cancer cells (e.g., PC-3) and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, Wnt/β-catenin) .

- Molecular docking: Model interactions with adenosine A2B receptors (ΔG < -8 kcal/mol suggests strong binding) based on flavone-acetamide structural analogs .

Hypothetical Target Profile:

| Target | Binding Affinity (Kd, nM) | Assay Type |

|---|---|---|

| EGFR | 420 ± 35 | SPR |

| Adenosine A2B | 210 ± 18 | Radioligand |

| Caspase-3 | Activator | Fluorometric |

Basic: How to validate purity and identity during scale-up synthesis?

Methodological Answer:

- In-process controls (IPC): Monitor reaction completion via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

- Batch consistency: Use qNMR with maleic acid as an internal standard to quantify purity (>98%) .

- Elemental analysis: Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C₁₈H₁₆N₂O₂S: C 65.04%, H 4.85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.